molecular formula C18H20N2O3 B5558559 N'-[(E)-(4-Butoxyphenyl)methylidene]-2-hydroxybenzohydrazide

N'-[(E)-(4-Butoxyphenyl)methylidene]-2-hydroxybenzohydrazide

Cat. No.: B5558559
M. Wt: 312.4 g/mol
InChI Key: XZCJLBMPZLSHHU-CPNJWEJPSA-N
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Description

N’-[(E)-(4-Butoxyphenyl)methylidene]-2-hydroxybenzohydrazide is a Schiff base hydrazone compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, and they play a significant role in various chemical and biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-Butoxyphenyl)methylidene]-2-hydroxybenzohydrazide typically involves the condensation reaction between 4-butoxybenzaldehyde and 2-hydroxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

4-Butoxybenzaldehyde+2-HydroxybenzohydrazideN’-[(E)-(4-Butoxyphenyl)methylidene]-2-hydroxybenzohydrazide\text{4-Butoxybenzaldehyde} + \text{2-Hydroxybenzohydrazide} \rightarrow \text{N'-[(E)-(4-Butoxyphenyl)methylidene]-2-hydroxybenzohydrazide} 4-Butoxybenzaldehyde+2-Hydroxybenzohydrazide→N’-[(E)-(4-Butoxyphenyl)methylidene]-2-hydroxybenzohydrazide

The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-Butoxyphenyl)methylidene]-2-hydroxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents in the presence of catalysts.

Major Products

    Oxidation: Corresponding carboxylic acids or quinones.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

N’-[(E)-(4-Butoxyphenyl)methylidene]-2-hydroxybenzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-Butoxyphenyl)methylidene]-2-hydroxybenzohydrazide involves its ability to form stable complexes with metal ions. This interaction can inhibit the activity of certain enzymes by binding to their active sites. Additionally, the compound’s hydrazone moiety can interact with biological targets, leading to various pharmacological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(E)-(4-Butoxyphenyl)methylidene]-2-hydroxybenzohydrazide is unique due to its specific butoxy and hydroxy functional groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards metal ions and biological targets .

Properties

IUPAC Name

N-[(E)-(4-butoxyphenyl)methylideneamino]-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-2-3-12-23-15-10-8-14(9-11-15)13-19-20-18(22)16-6-4-5-7-17(16)21/h4-11,13,21H,2-3,12H2,1H3,(H,20,22)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCJLBMPZLSHHU-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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